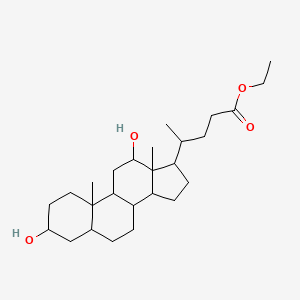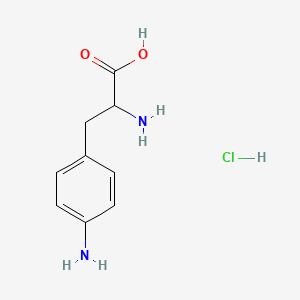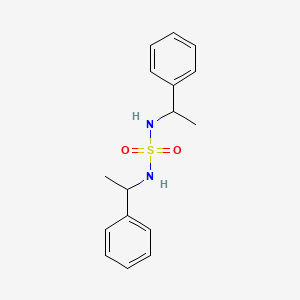
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- is a naturally occurring triterpenoid compound. It is part of the ursane-type triterpenoids, which are known for their diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- typically involves the extraction from natural sources such as the leaves of certain plants. The process includes several steps:
Extraction: The plant material is extracted using solvents like chloroform or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Characterization: The structure of the compound is confirmed using spectral methods such as NMR and MS.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial synthesis and biotransformation. This method is environmentally friendly and avoids the need for large quantities of plant biomass. Microorganisms are used to convert simpler substrates into the desired triterpenoid compound .
Analyse Des Réactions Chimiques
Types of Reactions
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or acetylated forms. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Applications De Recherche Scientifique
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its role in plant metabolism and defense mechanisms.
Medicine: It has shown potential as an anti-inflammatory, anticancer, and antiviral agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ursane-type triterpenoids such as:
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Uniqueness
What sets Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)- apart is its specific structural features, such as the presence of a hydroxyl group at the 22nd position and a ketone group at the 3rd position. These features contribute to its unique biological activities and make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34) |
Clé InChI |
QGMNTKNSMLYTKS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate](/img/structure/B15129887.png)
![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B15129907.png)


![[2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15129920.png)
![17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15129925.png)
![[4-(6-Aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol](/img/structure/B15129927.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)


